Phytoene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

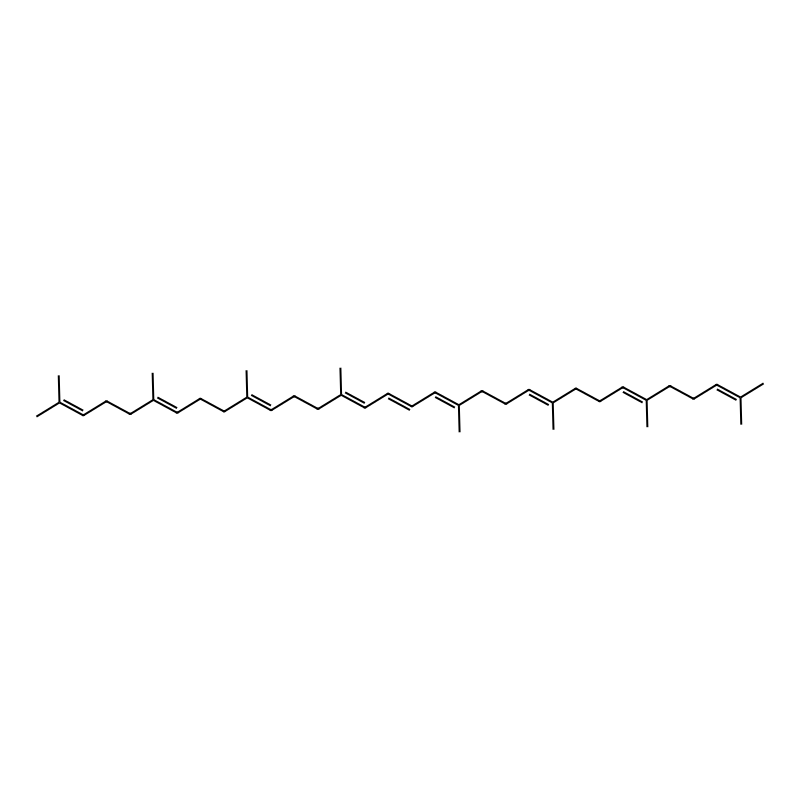

Phytoene (CAS 540-04-5) is a 40-carbon, highly lipophilic intermediate that serves as the first committed precursor in the carotenoid biosynthesis pathway [1]. Structurally characterized by only three conjugated double bonds, it fundamentally differs from downstream carotenoids by absorbing light exclusively in the ultraviolet B (UVB) range, with a maximum absorption (λmax) at approximately 286 nm [2]. In industrial and research procurement, phytoene is primarily sourced as a high-value active ingredient for nutricosmetics, a non-pigmenting photoprotective agent for topical formulations, and an analytical substrate for enzymatic assays targeting carotenogenesis[1]. Its procurement value is driven by its ability to deliver the antioxidant and UV-absorbing properties of a carotenoid without imparting the visible coloration typical of the class [2].

References

- [1] MDPI. Nutritional Approaches of the Changing Consumer after the Pandemic: Sustainable Potential of Phytoene and Phytofluene for Photoprotection and Skin Health. Nutrients, 2023.

- [2] PMC. Evaluation of Cellular Uptake and Removal of Chlorpropham in the Treatment of Dunaliella salina for Phytoene Production. Marine Drugs, 2022.

Substituting phytoene with more abundant, downstream carotenoids like lycopene or β-carotene fails in applications requiring optical neutrality and thermal resilience. Because lycopene and β-carotene possess highly conjugated polyene chains, they absorb strongly in the visible spectrum, causing severe red or orange staining in topical creams and undesirable skin-yellowing when used in high-dose oral supplements [2]. Furthermore, these highly conjugated substitutes are susceptible to thermal degradation and oxidative cleavage during standard high-shear or heat-assisted manufacturing processes, whereas phytoene remains structurally intact [1]. Conversely, attempting to substitute phytoene with synthetic chemical UV filters sacrifices the inherent biological antioxidant capacity and micellar bioavailability that natural carotenoid delivery systems provide [2].

Thermal Stability During Heat-Assisted Processing

During formulation processes requiring heat, carotenoid integrity is a major procurement variable. Studies evaluating the thermal stability of carotenoids in lipid-containing matrices demonstrated that phytoene exhibits high resistance to thermal degradation when heated to 80–120 °C for up to 120 minutes[1]. In direct comparison, lycopene underwent significant degradation and continuous cis-trans isomerization under identical thermal conditions[1].

| Evidence Dimension | Thermal degradation resistance at 80–120 °C (120 min) |

| Target Compound Data | Phytoene remained chemically stable with no significant degradation |

| Comparator Or Baseline | Lycopene exhibited significant thermal degradation and structural isomerization |

| Quantified Difference | Phytoene maintains near-complete baseline concentration, whereas lycopene requires substantial formulation overages to compensate for heat-induced losses |

| Conditions | Heating in a lipid-containing pulp matrix at 80–120 °C for 120 minutes |

High thermal stability allows phytoene to survive standard heat-assisted emulsification and pasteurization processes without the need for excessive raw material overages.

Optical Profile and Colorless Formulation Compatibility

The length of the conjugated polyene chain strictly dictates the optical properties of carotenoids. Phytoene, possessing only three conjugated double bonds, exhibits a maximum absorption (λmax) at 286 nm, strictly within the UVB region[1]. Phytofluene (five conjugated double bonds) shifts to the UVA region at 348 nm and imparts a faint yellowish tint, while lycopene absorbs at ~470 nm, appearing deep red[2]. This strict UVB absorption profile renders phytoene completely colorless in formulation [2].

| Evidence Dimension | Maximum absorption wavelength (λmax) and visible pigmentation |

| Target Compound Data | λmax ≈ 286 nm (strictly colorless) |

| Comparator Or Baseline | Phytofluene: λmax ≈ 348 nm (faint yellow); Lycopene: λmax ≈ 470 nm (deep red) |

| Quantified Difference | A shift of >180 nm in absorption maximum compared to lycopene, entirely eliminating visible light absorption |

| Conditions | Spectroscopic analysis in standard solvent systems (e.g., MeOH/MTBE) |

Enables the procurement of a biological UV-absorber and antioxidant that will not alter the aesthetic color profile of cosmetic bases or cause skin staining.

Bioaccessibility and Micellization Efficiency

For oral nutricosmetic applications, the active ingredient must be efficiently incorporated into mixed micelles during digestion. In vitro digestion models demonstrate that phytoene achieves a significantly higher micellization efficiency compared to rigid, highly conjugated carotenoids [1]. Approximately 14% of the phytoene taken up by intestinal models is successfully processed, whereas lycopene exhibits poor micellar incorporation due to its tendency to aggregate and its high hydrophobicity[1].

| Evidence Dimension | Incorporation efficiency into mixed micelles (bioaccessibility) |

| Target Compound Data | High micellization efficiency (~14% cellular uptake and processing) |

| Comparator Or Baseline | Lycopene: Poor micellar incorporation and high aggregation |

| Quantified Difference | Phytoene is significantly more bioaccessible in the gastrointestinal tract than rigid, highly conjugated carotenoids |

| Conditions | In vitro digestion and Caco-2 cell uptake models |

Higher bioaccessibility reduces the required active ingredient dosage in oral supplements to achieve target systemic concentrations.

Substrate Specificity for Agrochemical Screening

In the research and development of bleaching herbicides, targeting the carotenoid biosynthesis pathway is a primary mechanism of action. Phytoene serves as the specific, obligate substrate for the enzyme phytoene desaturase (PDS) [1]. Downstream carotenoids cannot be utilized to measure PDS inhibition. When evaluating compounds like norflurazon, the accumulation of phytoene directly quantifies the inhibitory efficacy of the herbicide candidate [1].

| Evidence Dimension | Enzymatic substrate viability for PDS assays |

| Target Compound Data | Direct, obligate substrate for phytoene desaturase (PDS) |

| Comparator Or Baseline | Downstream carotenoids (lycopene, β-carotene): Inactive as PDS substrates |

| Quantified Difference | Binary utility (functional vs. non-functional) for PDS-targeted high-throughput screening |

| Conditions | In vitro enzymatic assays and microalgal inhibition models |

Laboratories must procure pure phytoene as an analytical standard to accurately quantify PDS inhibition in agrochemical development workflows.

Premium Nutricosmetics and Oral Photoprotection

Driven by its high micellization efficiency and lack of visible pigmentation, phytoene is procured for oral beauty-from-within supplements. It provides systemic antioxidant and UVB-absorbing benefits without the risk of carotenodermia (orange skin discoloration) associated with high-dose β-carotene or lycopene ingestion[1].

Cosmetically Elegant Topical Sun Care

Phytoene's thermal stability during heat-assisted emulsification and its strict UVB absorption profile make it highly suitable for premium topical formulations. Formulators select it over colored carotenoids to deliver biological photoprotection and free-radical scavenging without altering the white or translucent appearance of the final cream or serum [2].

Agrochemical Herbicide Development Assays

In the agrochemical sector, phytoene is an essential analytical standard for evaluating novel bleaching herbicides. Because it is the direct substrate for phytoene desaturase (PDS), quantifying phytoene accumulation in treated plant or algal models provides a direct, measurable endpoint for PDS inhibitor efficacy [1].